molecular formula C14H12N2O4 B8706149 benzyl N-(2-nitrophenyl)carbamate CAS No. 23091-35-2

benzyl N-(2-nitrophenyl)carbamate

Cat. No.: B8706149
CAS No.: 23091-35-2
M. Wt: 272.26 g/mol
InChI Key: LGFRPSBWXQHKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Carbamate (B1207046) Derivatives in Organic Chemistry

Carbamates, characterized by the functional group R₂NC(O)OR', are a versatile class of organic compounds. chemicalbook.com They are essentially hybrids of esters and amides, and this unique structure imparts them with significant chemical stability. sigmaaldrich.comwikipedia.org This stability makes them excellent choices for use as protecting groups for amines and amino acids during complex chemical syntheses. sigmaaldrich.comharvard.edu By temporarily masking a reactive amine as a more stable carbamate, chemists can perform reactions on other parts of a molecule without unintended side reactions. sigmaaldrich.com

Furthermore, the carbamate linkage is a key structural element in many pharmaceuticals and agricultural chemicals. wikipedia.orgharvard.edu Their ability to mimic a peptide bond, while being more resistant to enzymatic degradation, has made them valuable in drug design. sigmaaldrich.comwikipedia.org The synthesis of carbamates can be achieved through various methods, often involving reagents like benzyl (B1604629) chloroformate reacting with an amine or ammonia (B1221849). dntb.gov.ua

Overview of o-Nitrobenzyl Compounds as Photolabile Groups

The o-nitrobenzyl group is one of the most widely used photolabile protecting groups (PPGs) in chemistry and biology. umich.eduacs.org These compounds are characterized by a benzene (B151609) ring with a nitro group (NO₂) positioned ortho to a benzylic carbon. This specific arrangement allows the compound to absorb ultraviolet light, which triggers an internal chemical rearrangement. orgsyn.orgacs.org

This photo-induced process ultimately leads to the cleavage of the bond connecting the benzylic carbon to a protected functional group, releasing the "caged" molecule. orgsyn.orgacs.org The reaction proceeds through a short-lived intermediate known as an aci-nitro species. prepchem.com The efficiency and rate of this release can be tuned by adding other substituents to the benzene ring. prepchem.com While effective, a common drawback of nitrobenzyl-based PPGs is the formation of a nitroso byproduct, which can absorb light and potentially interfere with the reaction or be toxic to biological systems. umich.edu

The general mechanism for the photoremoval of an o-nitrobenzyl protecting group is outlined below:

Absorption of a photon excites the nitro group.

The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.

This forms a transient aci-nitro intermediate.

The intermediate undergoes a series of rearrangements, leading to the cleavage of the protected group and the formation of a 2-nitrosobenzaldehyde or a related ketone byproduct. acs.org

Research Context of Benzyl N-(2-nitrophenyl)carbamate within Nitrobenzyl Carbamates

This compound combines the features of a carbamate and an o-nitrobenzyl PPG. In this context, the o-nitrophenyl portion of the molecule acts as the light-sensitive trigger, while the benzyl carbamate structure serves to hold a payload, likely an amine. The research significance of this specific compound lies in its potential use for the controlled photorelease of primary or secondary amines.

Upon irradiation with UV light, the o-nitrobenzyl group would absorb the energy and initiate the cleavage process. This would break the bond between the nitro-substituted ring and the carbamate nitrogen, leading to the release of the amine and the formation of a benzyl carbamate fragment that would likely decompose further, alongside the 2-nitrosobenzaldehyde byproduct. Researchers might study this compound to understand how the electronic properties of the N-phenyl group influence the efficiency and speed of the photolytic cleavage. The interplay between the carbamate linkage and the photolabile group is a key area of investigation for developing more efficient and selective tools for chemical synthesis and biological studies. nih.gov

Data Tables

Table 1: General Properties of o-Nitrobenzyl-Based Photolabile Protecting Groups

PropertyDescriptionReference
Activation Typically activated by UV light, with wavelengths often in the 300-360 nm range. nih.gov
Mechanism Proceeds via an internal hydrogen abstraction to form an aci-nitro intermediate. acs.orgprepchem.com
Released Group Can be used to "cage" a wide variety of functional groups, including alcohols, phosphates, carboxylic acids, and amines (via carbamates). orgsyn.orgacs.org
Byproducts Typically forms a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone derivative. umich.edu
Quantum Yield The efficiency of photorelease (quantum yield) varies depending on the specific substituents on the ring and the nature of the leaving group. prepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23091-35-2

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

benzyl N-(2-nitrophenyl)carbamate

InChI

InChI=1S/C14H12N2O4/c17-14(20-10-11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(18)19/h1-9H,10H2,(H,15,17)

InChI Key

LGFRPSBWXQHKGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Benzyl N 2 Nitrophenyl Carbamate

Established Synthetic Routes

The principal methods for synthesizing benzyl (B1604629) N-(2-nitrophenyl)carbamate are centered on fundamental carbamate (B1207046) formation reactions. These include the reaction of an amine with a chloroformate or the use of an activated carbonate.

This method involves the nucleophilic attack of benzylamine (B48309) on the electrophilic carbonyl carbon of 2-nitrophenyl chloroformate. The nitro group on the phenyl ring of the chloroformate increases the electrophilicity of the carbonyl carbon, facilitating the reaction with the amine. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

A general representation of this reaction is analogous to the synthesis of other carbamates where an amine reacts with a chloroformate. For instance, the reaction of 2-nitrophenyl chloroformate with hexylamine (B90201) is carried out in dichloromethane (B109758) (CH₂Cl₂) with diisopropylethylamine (DIPEA) serving as the base, at temperatures ranging from 0°C to room temperature, yielding the corresponding carbamate.

Reaction Scheme:

NO₂-C₆H₄-O-CO-Cl + C₆H₅CH₂NH₂ → NO₂-C₆H₄-NH-CO-O-CH₂C₆H₅ + HCl

An alternative and common route is the reaction between benzyl chloroformate and 2-nitroaniline (B44862). In this nucleophilic acyl substitution, the amino group of 2-nitroaniline attacks the carbonyl carbon of benzyl chloroformate. chegg.com This reaction is typically performed in the presence of a base to scavenge the HCl generated.

Research on analogous compounds, such as the synthesis of benzyl N-(4-chloro-3-nitrophenyl)carbamate, demonstrates that the reaction can be carried out by dissolving the nitroaniline in a solvent like dichloromethane, adding a base such as triethylamine, and then slowly adding benzyl chloroformate at a reduced temperature (e.g., in an ice bath) before heating to reflux. Another variation involves using magnesium oxide (MgO) as the base in a solvent like acetone (B3395972). chegg.comprepchem.com

Reaction Scheme:

C₆H₅CH₂-O-CO-Cl + NO₂-C₆H₄-NH₂ → C₆H₅CH₂-O-CO-NH-C₆H₄-NO₂ + HCl

ReactantsSolventBaseTemperatureYieldReference
4-Chloro-3-nitroaniline, Benzyl chloroformateDichloromethaneTriethylamine0°C to Reflux46%
2-Methoxy-4-nitroaniline (B147289), Benzyl chloroformateAcetoneMgORoom Temp. to Warm94% prepchem.com
4-Nitroaniline, Benzyl chloroformateNot specifiedPotassium CarbonateNot specified>90%

A high-yielding and efficient method for preparing benzyl N-(2-nitrophenyl)carbamate involves the reaction of bis(o-nitrophenyl) carbonate with benzylamine. epa.govnih.gov This approach is part of a phosgene-free strategy for synthesizing carbamates and ureas. epa.gov The reaction proceeds under mild conditions, where one of the o-nitrophenoxy groups of the carbonate acts as a leaving group upon nucleophilic attack by benzylamine. nih.govresearchgate.net This method is noted for its efficiency and has been developed as the first step in a two-step synthesis of bis-ureas, where the resulting N-benzyl-o-nitrophenyl carbamate is a key intermediate. nih.govresearchgate.net

The reaction is typically carried out in a solvent such as dichloromethane at room temperature. researchgate.net The resulting carbamate can often be used in subsequent steps without isolation. nih.gov

Reaction Scheme:

(NO₂-C₆H₄-O)₂CO + C₆H₅CH₂NH₂ → C₆H₅CH₂-NH-CO-O-C₆H₄-NO₂ + NO₂-C₆H₄-OH

ReactantsSolventTemperatureOutcomeReference
Bis(o-nitrophenyl) carbonate, BenzylamineDichloromethaneRoom Temp.High yield epa.govresearchgate.net
Bis(o-nitrophenyl) carbonate, BenzylamineTolueneNot specifiedIntermediate for bis-urea synthesis nih.gov

Reaction Conditions and Optimization Strategies

The successful synthesis of this compound relies on the careful control of reaction parameters. Optimization of these conditions is crucial for maximizing yield and purity while minimizing side reactions.

Temperature is a critical factor in the synthesis of this compound. For reactions involving chloroformates, initial cooling is often employed to control the exothermic reaction upon addition of the reagent. For example, in the reaction of a nitroaniline with benzyl chloroformate, the mixture is often chilled in an ice bath during the addition of the chloroformate before being heated to reflux for several hours to ensure completion. Reactions using bis(o-nitrophenyl) carbonate are generally performed at room temperature, highlighting the mildness of this method. epa.govresearchgate.net

The choice of solvent is also paramount. Dichloromethane is a frequently used solvent for these types of reactions due to its inertness and ability to dissolve both the starting materials and intermediates. Toluene is another suitable solvent, particularly when higher temperatures are required for subsequent reaction steps. nih.gov In some procedures, acetone has been used successfully, particularly with a solid base like MgO. prepchem.com The solvent's polarity and boiling point can influence reaction rates and the solubility of byproducts, thereby affecting the ease of purification.

The stoichiometry of the reactants plays a significant role in the outcome of the synthesis. In the reaction of a substituted nitroaniline with benzyl chloroformate, a slight excess of the base (e.g., 1.1 equivalents of triethylamine) is used to ensure complete neutralization of the generated HCl. A significant excess of the chloroformate reagent (e.g., 3 equivalents) may be used to drive the reaction to completion.

When using bis(o-nitrophenyl) carbonate, the reaction with benzylamine is the first step in a sequential process to produce bis-ureas. nih.gov In the subsequent step, the formed this compound is reacted with a diamine in a specific molar ratio (e.g., 2.5:1 carbamate to diamine), which underscores the importance of controlling the stoichiometry in the initial carbamate formation step. nih.govresearchgate.net Generally, in carbamate synthesis, employing a slight excess (e.g., 1.2 to 1.5 equivalents) of the electrophilic partner, such as the chloroformate, can help to maximize the conversion of the aniline (B41778).

Synthesis of Related 2-Nitrophenyl Carbamate Derivatives

A variety of 2-nitrophenyl carbamate derivatives have been synthesized for different applications, often employing similar synthetic strategies. These syntheses provide insight into the versatility of the carbamate functional group.

N-(2-fluoroethyl)-N-nitrosoureas: An activated carbamate, 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate, has been used in the synthesis of water-soluble (2-fluoroethyl)nitrosoureas, which have been studied for their anticancer activity. nih.gov

Benzyl N-(2-methoxy-4-nitrophenyl)carbamate: This compound was synthesized by reacting 2-methoxy-4-nitroaniline with benzyl chloroformate in the presence of magnesium oxide. prepchem.com

(-)-benzyl-[1-[{2-(o-fluorobenzoyl)-4-nitrophenyl}-carbamoyl]ethyl]carbamate: This complex derivative is synthesized from carbobenzoxy-L-alanine and 2-amino-5-nitro-2'-fluorobenzophenone. prepchem.com

Photolabile Protected Diamines: Mono-protected α,ω-diamines with o-nitrobenzylcarbamate have been synthesized. researchgate.netscispace.com These compounds are valuable as the protecting group can be removed using light, which is a mild and specific deprotection method. scispace.com

Other Derivatives: A range of other nitrophenyl carbamates have been prepared, including 4-nitrophenyl 2-azidoethylcarbamate derivatives and 2-benzylphenyl N-(4-chloro-2-nitrophenyl)carbamate, showcasing the broad scope of these synthetic methods. acs.orgsigmaaldrich.com A general method for creating bis-ureas involves the initial reaction of bis(o-nitrophenyl) carbonate with benzylamine to form benzyl-o-nitrophenyl carbamate as an intermediate. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Triethylamine
Sodium Hydride
Potassium Carbonate
Benzyl N-(4-chloro-3-nitrophenyl)carbamate
Benzyl chloroformate
4-chloro-3-nitroaniline
Dichloromethane
Benzyl hydroxymethyl carbamate
Benzyl carbamate
Formaldehyde
Benzyl N-(2-methoxy-4-nitrophenyl)carbamate
2-Methoxy-4-nitroaniline
Magnesium oxide
Acetone
(-)-benzyl-[1-[{2-(o-fluorobenzoyl)-4-nitrophenyl}-carbamoyl]ethyl]carbamate
Ether
N-benzyloxycarbonyl-4-chloro-3-nitroaniline
Methanol
Chloroform
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide
Ethyl acetate
Hexane
Brine
Sodium sulfate
bis(o-nitrophenyl) carbonate
Benzylamine
Isocyanate
Alcohol
Hydrochloric acid
Triethylammonium chloride
Phosgene (B1210022)
Oxone
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl sulfoxide (B87167) (DMSO)
N-methyl-2-pyrrolidone
2-nitrophenyl (2-fluoroethyl)nitrosocarbamate
Carbobenzoxy-L-alanine
2-amino-5-nitro-2'-fluorobenzophenone
o-nitrobenzylcarbamate
4-nitrophenyl 2-azidoethylcarbamate

Spectroscopic and Structural Elucidation of Benzyl N 2 Nitrophenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum of benzyl (B1604629) N-(2-nitrophenyl)carbamate provides characteristic signals corresponding to the different types of protons present in the molecule. The benzylic protons (CH2) of the benzyl group typically appear as a singlet. The aromatic protons of the benzyl and the 2-nitrophenyl rings resonate in the downfield region of the spectrum. The N-H proton of the carbamate (B1207046) group often appears as a broad singlet.

Interactive Data Table: ¹H NMR Chemical Shifts for Benzyl N-(2-nitrophenyl)carbamate and Related Compounds

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityReference
Benzyl CarbamateNH24.913brs rsc.org
CH25.108s rsc.org
Aromatic H7.391-7.455m rsc.org
Aromatic H7.541-7.559d rsc.org
2-Nitrophenyl CarbamateAromatic H6.978-7.017t rsc.org
Aromatic H7.151-7.172d rsc.org
Aromatic H7.570-7.612m rsc.org
Aromatic H8.096-8.120m rsc.org
NH210.515brs rsc.org

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carbamate group is typically observed in the range of 150-170 ppm. The carbons of the aromatic rings show signals in the 110-150 ppm region, with the carbon attached to the nitro group being significantly deshielded. The benzylic carbon signal appears further upfield.

Advanced NMR Techniques for Stereochemical and Conformational Studies

While specific studies on this compound using advanced NMR techniques are not widely reported, techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be employed to study the spatial proximity of protons and provide insights into the preferred conformation of the molecule. The diastereotopic nature of the benzylic protons in chiral environments can lead to complex splitting patterns, which can be analyzed to understand the stereochemistry. stackexchange.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Modes of the Carbamate and Nitro Groups

The IR spectrum of this compound shows distinct absorption bands for the carbamate and nitro functional groups. The N-H stretching vibration of the carbamate group is typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching of the carbamate appears as a strong band around 1700 cm⁻¹. The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

Interactive Data Table: Characteristic IR Frequencies for this compound and Related Compounds

CompoundFunctional GroupVibrational ModeFrequency (cm⁻¹)Reference
Benzyl CarbamateN-HStretching3422-3332 rsc.org
C=OStretching1694 rsc.org
N-HBending1610 rsc.org
C-NStretching1346 rsc.org
C-OStretching1068 rsc.org
2-Nitrophenyl CarbamateN-HStretching3255 rsc.org
C=OStretching1745 rsc.org
N-HBending1616 rsc.org
C-NStretching1262 rsc.org
C-OStretching1067 rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the aromatic rings and the n-π* transition of the nitro group. The presence of the nitro group, a strong chromophore, significantly influences the absorption spectrum. Studies on related nitrophenyl compounds have shown that the position of the absorption maximum can be sensitive to the pH of the solution. emerginginvestigators.org For instance, the deprotection of similar carbamates can be monitored by the appearance of the 4-nitrophenolate (B89219) ion, which has a strong absorbance around 400-413 nm. emerginginvestigators.orgacs.org

Absorption Characteristics and Spectrophotometric Monitoring in Reaction Pathways

The electronic absorption characteristics of nitroaromatic compounds are of significant interest. For instance, the photolysis of related compounds like 2-nitrobenzyl methyl ether has been studied using UV-visible absorption spectroscopy. In such studies, a weak broad absorption with a maximum wavelength (λmax) around 430 nm was observed during initial photolysis. researchgate.net This absorption is attributed to the formation of o-quinonoid aci-nitro species as primary photoproducts. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of a compound. For carbamate derivatives, HRMS is used to validate the molecular formula by matching the observed mass-to-charge ratio ([M+H]⁺) to the calculated value, often within a very small margin of error (e.g., 1 ppm). While specific HRMS data for this compound was not found in the searched literature, the molecular formula is C₁₄H₁₂N₂O₄. The theoretical exact mass can be calculated and would be the target for confirmation in an HRMS experiment.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Crystal Structure and Molecular Geometry

The crystal structures of several related carbamate compounds have been determined, providing insights into the likely solid-state conformation of this compound. For example, the crystal structure of benzyl N-(2-formylphenyl)carbamate, a related compound, has been elucidated. researchgate.net It crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net Similarly, a study of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate also showed a monoclinic crystal system with space group P2₁/c. mdpi.com In this structure, the molecule features a planar core composed of the thiazole (B1198619) and carbamate moieties, with the phenyl ring of the benzyloxycarbonyl (Cbz) group inclined relative to this plane. mdpi.com For phenyl N-(4-nitrophenyl)carbamate, two independent molecules are present in the asymmetric unit, with the dihedral angle between the aromatic rings being a key structural feature. researchgate.net

A hypothetical crystal data table for this compound, based on related structures, is presented below. It is important to note that this is a representative table and actual experimental values would need to be determined.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)~12.6
b (Å)~6.8
c (Å)~15.8
β (°)~108.4
Volume (ų)~1285
Z4

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the crystal packing of carbamates. The carbamate group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). researchgate.net In the crystal structure of benzyl N-(2-formylphenyl)carbamate, an intramolecular N—H⋯O hydrogen bond helps to establish the molecular conformation. researchgate.net In addition to conventional hydrogen bonds, weak intermolecular interactions such as C—H⋯π interactions are also observed, linking adjacent molecules. researchgate.net In the case of phenyl N-(4-nitrophenyl)carbamate, molecules are arranged alternately through N—H⋯O hydrogen bonds and C—H⋯π interactions, forming chains. These chains are further linked by C—H⋯O hydrogen bonds. researchgate.net Such interactions would be expected to be significant in the crystal packing of this compound.

A table summarizing potential hydrogen bond geometries, based on related structures, is provided below.

D—H···AD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
N—H···O~0.86~2.1~2.9~150
C—H···O~0.93~2.3~2.9~122

D = Donor atom, A = Acceptor atom. Note: These are representative values from related crystal structures and not experimental data for the title compound.

Reaction Mechanisms and Pathways of Benzyl N 2 Nitrophenyl Carbamate

Hydrolysis Mechanisms and Kinetics

The hydrolysis of carbamates, such as benzyl (B1604629) N-(2-nitrophenyl)carbamate, can proceed through different mechanisms depending on the reaction conditions, most notably the pH of the solution.

Base-Catalyzed Hydrolysis and Decarboxylation

In alkaline conditions, the hydrolysis of carbamates is significantly accelerated. The generally accepted mechanism for the base-catalyzed hydrolysis of carbamates involves a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process, known as an E1cB (Elimination Unimolecular conjugate Base) mechanism, is characterized by the initial deprotonation of the nitrogen atom, forming a conjugate base. This is followed by the rate-determining expulsion of the leaving group. researchgate.netuniversityofgalway.ie

For benzyl N-(2-nitrophenyl)carbamate, the process would initiate with the abstraction of the proton from the carbamate (B1207046) nitrogen by a base (e.g., hydroxide ion), forming an anionic intermediate. This is followed by the elimination of the benzyloxy group, leading to the formation of an isocyanate intermediate and a benzyl alcohol molecule. The highly reactive isocyanate then rapidly reacts with water, undergoing decarboxylation to yield 2-nitroaniline (B44862) and carbon dioxide. The rate of this hydrolysis is generally faster for carbonates than for carbamates under similar basic conditions. emerginginvestigators.org

pH Dependence of Hydrolytic Stability

The stability of this compound to hydrolysis is highly dependent on the pH of the aqueous solution.

Acidic and Neutral Conditions: In acidic and neutral (pH ≈ 7) solutions, carbamates are generally stable, and hydrolysis occurs at a very slow rate. emerginginvestigators.org For similar compounds, studies have shown that under acidic conditions (pH 2-5), the hydrolysis mechanism can shift to an associative SN2-type reaction where a water molecule acts as the nucleophile. researchgate.netuniversityofgalway.iersc.org However, for many carbamates, the rate in this pH range is minimal. emerginginvestigators.org

Alkaline Conditions: As the pH increases into the alkaline range (pH > 8), the rate of hydrolysis increases significantly. universityofgalway.ieemerginginvestigators.org This is due to the increased concentration of the hydroxide ion, which acts as the catalyst in the base-catalyzed hydrolysis mechanism described above. The relationship between pH and the rate of hydrolysis is often depicted in a pH-rate profile, which for many carbamates shows a plateau or a continuous increase in the rate with increasing pH in the alkaline region. nih.gov The maximum stability for related compounds is often found in the slightly acidic to neutral pH range. nih.gov

Spectrophotometric Monitoring of Hydrolysis Products

The hydrolysis of this compound can be conveniently monitored using UV-Vis spectrophotometry. This technique relies on the change in the absorption spectrum of the solution as the reactant is converted into products.

One of the key products of the complete hydrolysis is 2-nitroaniline. This compound, along with the potential intermediate p-nitrophenol from related structures, exhibits strong absorbance at specific wavelengths in the visible or near-UV region of the electromagnetic spectrum. For instance, 4-nitrophenol, a common leaving group in related studies, has a distinct yellow color in basic solutions and a strong absorbance peak around 413 nm. emerginginvestigators.orgsemanticscholar.org By monitoring the increase in absorbance at the characteristic wavelength of the product (e.g., 2-nitroaniline) over time, the kinetics of the hydrolysis reaction can be determined. emerginginvestigators.orgresearchgate.net This allows for the calculation of rate constants and the study of how factors like pH and temperature affect the reaction rate. researchgate.net

Table 1: Spectroscopic Data for Monitoring Hydrolysis

Compound Wavelength (λmax) Molar Absorptivity (ε) Notes
4-nitrophenol ~413 nm Varies with pH Often used as a model leaving group in kinetic studies. emerginginvestigators.orgsemanticscholar.org

Note: Specific λmax and ε values for 2-nitroaniline would need to be determined under the specific experimental conditions.

Photolytic Cleavage Mechanisms

The o-nitrobenzyl group is a well-known photolabile protecting group, meaning it can be cleaved from a molecule upon exposure to light, typically in the UV range. researchgate.netkaust.edu.sa This property is central to the photochemistry of this compound.

o-Nitrobenzyl Photorearrangement Pathways

The photolytic cleavage of o-nitrobenzyl compounds is initiated by the absorption of a photon, which excites the molecule to a singlet or triplet excited state. cdnsciencepub.com The core of the mechanism involves an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. cdnsciencepub.comchempedia.info This process leads to the formation of a transient species. The quantum efficiency of this process can be influenced by the nature of the leaving group. rsc.orgresearchgate.net

Following the initial hydrogen abstraction, a complex series of rearrangements occurs. While the precise mechanism has been a subject of extensive research and some debate, it is generally accepted to proceed through several key intermediates. acs.org The initial photoreaction is a reversible tautomerization to an aci-nitro tautomer. researchgate.net

Formation and Decay of Aci-Nitro Tautomers and Cyclic Intermediates

Upon photoexcitation, the o-nitrobenzyl moiety undergoes an intramolecular hydrogen transfer to form an aci-nitro tautomer. researchgate.netrsc.org This intermediate is a key species in the photorelease mechanism and has a characteristic strong absorption at around 400 nm. acs.org

The decay of the aci-nitro tautomer can proceed through multiple pathways, which are influenced by the solvent and pH. researchgate.netrsc.org One major pathway involves the cyclization of the aci-nitro intermediate to form a five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.org This cyclic intermediate is often short-lived and can then rearrange and fragment to release the protected group (in this case, the N-(2-nitrophenyl)carbamate moiety) and form an o-nitrosobenzaldehyde byproduct. acs.orgrsc.org The rate of product release is often limited by the decay of these intermediates. acs.org The exact nature and role of these intermediates have been elucidated through techniques like time-resolved FTIR and UV-vis spectroscopy. researchgate.netacs.org

Table 2: Key Intermediates in the Photolysis of o-Nitrobenzyl Compounds

Intermediate Description Spectroscopic Signature
Aci-nitro tautomer Formed via intramolecular hydrogen abstraction. researchgate.net Strong absorbance around 400 nm. acs.org
Cyclic Intermediate (1,3-dihydrobenz[c]isoxazol-1-ol derivative) Formed from the cyclization of the aci-nitro tautomer. acs.org Identified by time-resolved IR spectroscopy. acs.org

Influence of pH and Buffer Concentrations on Photolysis Rates

The rate of photolysis for 2-nitrobenzyl compounds, including this compound, is significantly influenced by pH and the composition of the surrounding medium. The process involves several transient intermediates, and the decay rates of these species are pH-dependent. acs.org

In aqueous solutions, the aci-nitro intermediate exists in a protolytic dissociation equilibrium with its corresponding anion. The desired cleavage reaction, which releases the protected amine, proceeds through the anionic form. researchgate.net In contrast, the neutral, undissociated aci-nitro species can follow an alternative pathway to form a 2-nitrosobenzene derivative, a non-productive side reaction. researchgate.net Consequently, the efficiency and rate of the desired photolytic release can be controlled by shifting this acid-base equilibrium. researchgate.net

Studies on related 2-nitrobenzyl compounds have shown that in buffered aqueous solutions, such as phosphate (B84403) buffer at pH 7, a specific reaction pathway for the aci-nitro tautomers prevails. acs.org For some derivatives, the rate-limiting step for product release is the breakdown of a hemiacetal intermediate, a process that is accelerated at higher pH values (pH > 10) but becomes rate-limiting at neutral or acidic pH. acs.org The balance between productive cleavage and side-product formation is thus a critical function of the pH and buffer capacity of the solution. researchgate.netresearchgate.net

Table 1: Effect of pH on Photolysis Intermediates of 2-Nitrobenzyl Compounds
IntermediatePrevailing ConditionEffect on Reaction RateReference
aci-nitro anionBasic pHFavors β-elimination, leading to desired product release. researchgate.net
Undissociated aci-nitroAcidic / Neutral pHFavors formation of nitroso by-products, reducing cleavage efficiency. researchgate.net
Hemiacetal Intermediate (in some derivatives)Neutral to Acidic pH (pH < 8-10)Breakdown is slow and becomes the rate-limiting step for product release. acs.org

Identification of Photolytic By-products

The photolysis of this compound proceeds through a series of identifiable intermediates and results in specific by-products. Following UV excitation, the initial aci-nitro transient (with an absorption maximum around 400 nm) is formed. acs.org

This primary intermediate can undergo further transformations. One identified pathway involves cyclization to form a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.org The ultimate photoproducts arise from the subsequent breakdown of these intermediates. The primary by-product resulting from the cleavage of the ortho-nitrobenzyl group is typically 2-nitrosobenzaldehyde . researchgate.netnih.gov

In some cases, secondary photoreactions can occur, such as the dimerization of the 2-nitrosobenzaldehyde product to form azobenzene derivatives. nih.gov Another significant by-product is formed from the competing reaction pathway of the neutral aci-nitro intermediate, which rearranges to a nitrosobenzene (B162901) derivative without releasing the protected functional group. researchgate.net

Table 2: Identified Intermediates and By-products in the Photolysis of 2-Nitrobenzyl Compounds
Compound TypeName/DescriptionRole in PathwayReference
Intermediateaci-nitro tautomerPrimary photoproduct from intramolecular H-abstraction. acs.orgresearchgate.net
Intermediate1,3-dihydrobenz[c]isoxazol-1-ol derivativeCyclic intermediate formed from the aci-nitro species. acs.org
By-product2-NitrosobenzaldehydePrimary by-product from the cleaved protecting group. researchgate.netnih.gov
By-productAzobenzene derivativeSecondary by-product from dimerization of the nitroso compound. nih.gov

Nucleophilic Substitution Reactions

Reactivity at the Carbamate Carbonyl Group

The carbonyl carbon of the carbamate group in this compound is an electrophilic center susceptible to nucleophilic attack. The reactivity of this group is analogous to that of other activated carbamates, such as p-nitrophenyl carbamates, which are known to undergo hydrolysis under basic conditions. emerginginvestigators.orgemerginginvestigators.org This base-catalyzed hydrolysis proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon, followed by the elimination of the phenoxide leaving group. emerginginvestigators.org

For nitrophenyl carbamates, this reaction is significantly accelerated in basic environments (e.g., pH > 12), while the compounds remain relatively stable under neutral and acidic conditions. emerginginvestigators.orgemerginginvestigators.org The electron-withdrawing nature of the nitrophenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to non-activated carbamates. This reactivity has been exploited in reactions with strong nucleophiles like amidine bases (DBU, DBN), which readily attack the carbonyl carbon of related nitrophenyl carbonates. nih.gov

Nucleophilic Replacement of the Nitro Group

The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution (SNAr) reactions, although this is less common than reactions involving the photolabile protecting group. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group itself, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgwikipedia.org

For substitution to occur, the nitro group must typically be positioned ortho or para to another activating group or a leaving group. libretexts.org In polynitro-aromatic systems, it has been demonstrated that a nitro group can act as a leaving group and be displaced by various nucleophiles, including ammonia (B1221849) (NH₃), hydroxide (OH⁻), and alkoxides (RO⁻). ck12.orgyoutube.com While direct replacement of the single nitro group in this compound would require harsh conditions, its presence renders the aromatic ring electron-deficient and thus activated towards nucleophilic attack, in contrast to the electron-rich nature of unsubstituted benzene (B151609). wikipedia.org

Reduction Reactions of the Nitro Moiety to Amine

The nitro group of this compound can be readily reduced to the corresponding primary amine, yielding benzyl N-(2-aminophenyl)carbamate. This transformation is a common and well-established reaction in organic synthesis. masterorganicchemistry.com

Several methods are effective for the reduction of aromatic nitro groups:

Catalytic Hydrogenation: This is one of the most common methods, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: A classic approach involves the use of an active metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction typically proceeds in two stages: reduction with the metal and acid, followed by the addition of a base to neutralize the resulting anilinium salt and liberate the free amine. youtube.com

Other Reducing Agents: A variety of other reagents can effect this reduction, including sodium hydrosulfite (Na₂S₂O₄) and tin(II) chloride (SnCl₂). wikipedia.org A highly chemoselective method utilizes trichlorosilane (B8805176) (HSiCl₃) in the presence of an organic base, which can reduce the nitro group without affecting other sensitive functional groups. google.com

The reduction proceeds via intermediate species, including nitroso and hydroxylamine (B1172632) derivatives. researchgate.net In some biological contexts or with specific reagents, the reduction may stop at the hydroxylamine stage. researchgate.net

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent/SystemConditionsReference
H₂ with Pd/C, PtO₂, or Raney NiCatalytic hydrogenation masterorganicchemistry.comwikipedia.org
Fe, Sn, or Zn with HClMetal in acidic medium masterorganicchemistry.comyoutube.com
SnCl₂Acidic or neutral solution wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solution wikipedia.org
Trichlorosilane (HSiCl₃) with baseChemoselective reduction google.com

Alkylation Reactions and Regioselectivity Studies

Alkylation of this compound can potentially occur at the carbamate nitrogen. Carbamates can undergo N-alkylation, a reaction that is synthetically useful for the preparation of substituted amines after a subsequent deprotection step. wikipedia.org The hydrogen on the carbamate nitrogen is acidic enough to be removed by a suitable base, generating a nucleophilic nitrogen anion that can react with an alkylating agent, such as an alkyl halide.

Regioselectivity is a key consideration in such reactions. The primary concern is preventing O-alkylation at the carbonyl oxygen or multiple alkylations. In related amination reactions, double alkylation is a common side reaction that must be controlled, often by using a large excess of the nitrogen-containing reactant. nih.gov The specific reaction conditions—including the choice of base, solvent, and temperature—would be critical in directing the reaction toward the desired mono-N-alkylated product. The electron-withdrawing nitrophenyl group can influence the acidity of the N-H bond and the nucleophilicity of the resulting anion, thereby affecting the regioselectivity and outcome of the alkylation reaction. researchgate.net

Directing Effects of the Nitro Group on Alkylation Pathways (N-, O-, C-alkylation)

The alkylation of this compound can theoretically occur at several positions: the nitrogen atom of the carbamate (N-alkylation), the carbonyl oxygen of the carbamate (O-alkylation), or the carbon atoms of the nitrophenyl ring (C-alkylation). The electronic properties of the molecule, particularly the potent electron-withdrawing nature of the ortho-nitro group, play a decisive role in dictating the preferred pathway.

N- versus O-alkylation:

The carbamate anion, formed upon deprotonation of the N-H bond, is an ambident nucleophile, meaning it can be attacked by electrophiles at either the nitrogen or the oxygen atom. The outcome of this competition between N- and O-alkylation is governed by both electronic and steric factors, as well as the reaction conditions (Hard-Soft Acid-Base theory).

Generally, alkylation of carbamates can lead to a mixture of N- and O-alkylated products. However, thermodynamically controlled alkylation of simple carbamates has been shown to favor N-alkylation. rsc.org For this compound, the strong electron-withdrawing effect of the ortho-nitro group significantly decreases the electron density on the nitrogen atom through inductive and resonance effects. This reduced nucleophilicity of the nitrogen atom would be expected to disfavor N-alkylation compared to a carbamate with an electron-donating group on the phenyl ring.

Conversely, the delocalization of the negative charge in the carbamate anion onto the carbonyl oxygen makes it a hard nucleophilic center, while the nitrogen is a softer center. According to Hard-Soft Acid-Base (HSAB) theory, hard electrophiles (e.g., from alkyl sulfates) would favor O-alkylation, while softer electrophiles (e.g., from alkyl iodides) would favor N-alkylation.

C-alkylation:

C-alkylation of the nitrophenyl ring in this compound is generally not a favored pathway under typical alkylation conditions. The nitro group is a strong deactivating group for electrophilic aromatic substitution, making the ring electron-deficient and thus less susceptible to attack by electrophiles. acs.orgresearchgate.net Friedel-Crafts alkylation, a common method for C-alkylation of aromatic rings, is generally unsuccessful on strongly deactivated rings like nitrobenzene. rsc.org

However, under specific catalytic conditions, such as those employing cobalt(III) catalysis for C-H bond functionalization, regioselective alkylation of phenol (B47542) derivatives bearing a carbamate directing group has been achieved. acs.org In such cases, the carbamate group directs the alkylation to the ortho position. For this compound, this would imply potential alkylation at the C3 or C5 position of the nitrophenyl ring, although this remains a speculative pathway without direct experimental evidence for this specific compound.

Influence of Catalysts on Alkylation Product Ratios

Catalysts can significantly influence the regioselectivity of carbamate alkylation, steering the reaction towards a desired product.

The use of cesium carbonate (Cs₂CO₃) in combination with tetra-butylammonium iodide (TBAI) has been reported as a mild and highly selective method for the N-alkylation of various carbamates. epa.govresearchgate.net This system is efficient for both aliphatic and aromatic N-alkyl carbamates, suggesting it could be a viable method for the N-alkylation of this compound, potentially overcoming the deactivating effect of the nitro group to favor N-alkylation over O-alkylation.

Iron-catalyzed cross-coupling reactions have been developed for the alkylation of aryl carbamates with Grignard reagents, leading to the formation of a C-C bond at the aromatic ring. nih.gov This methodology, however, typically involves the cleavage of the C-O bond of the carbamate and replacement with an alkyl group, which is a different transformation than the N- or O-alkylation of the intact carbamate.

Photoredox catalysis offers another avenue for the functionalization of carbamates. For instance, the use of an acridinium (B8443388) photoredox catalyst can facilitate the generation of α-carbamyl radicals from carbamate-protected secondary amines, which can then undergo alkylation. acs.org While this applies to the alkyl group of a carbamate, it highlights the potential of catalytic strategies to enable otherwise challenging transformations.

The following table summarizes the potential influence of different catalytic systems on the alkylation of a generic N-aryl carbamate, which can be extrapolated to this compound.

Catalyst SystemProbable Predominant Alkylation PathwayNotes
Cs₂CO₃ / TBAIN-alkylationMild conditions, high selectivity for N-alkylation has been observed for a range of carbamates. epa.govresearchgate.net
Strong Base (e.g., NaH)Mixture of N- and O-alkylationThe ratio can be dependent on the electrophile and solvent.
Cp*Co(III)C-H alkylation (ortho to carbamate)Requires a directing group effect from the carbamate. acs.org
Iron CatalysisC-C coupling (at the aryl-O bond)Results in cleavage of the carbamate from the aryl ring. nih.gov

Derivatization Reactions for Analytical and Synthetic Purposes

Derivatization of this compound can be a valuable tool for both enhancing its detectability in analytical methods and for its use as a precursor in organic synthesis.

For Analytical Purposes:

Nitroaromatic compounds like this compound can be challenging to analyze at trace levels using techniques like LC-MS due to their neutral character and often poor ionization efficiency. researchgate.netnih.govrsc.org A common derivatization strategy to overcome this limitation is the reduction of the nitro group to an amine. nih.govrsc.org This transformation introduces a basic, ionizable group into the molecule, significantly enhancing its sensitivity in mass spectrometry. The resulting amino compound can be readily detected and quantified.

The general procedure for this type of derivatization involves:

Reduction of the nitro group, for example, using zinc dust in the presence of an ammonium (B1175870) salt. rsc.org

Analysis of the resulting amine by LC-MS.

This approach has been successfully applied for the trace analysis of various genotoxic nitroaromatic impurities in pharmaceutical manufacturing. nih.gov

For Synthetic Purposes:

The functional groups within this compound offer several handles for synthetic derivatization. The carbamate itself can be considered a protected form of an amine. Cleavage of the benzyl group, for instance, through hydrogenolysis, would yield the corresponding carbamic acid, which could be decarboxylated to furnish 2-nitroaniline.

More complex transformations can lead to the synthesis of heterocyclic compounds. For example, the reduction of the nitro group to an amine, followed by intramolecular cyclization, is a common strategy for the synthesis of nitrogen-containing heterocycles. Depending on the subsequent reaction partners, the resulting amino-carbamate could be a precursor to various fused ring systems. The synthesis of new active o-nitrophenyl carbamates and their subsequent reactions to form ureas and other derivatives has been explored, indicating the utility of the carbamate moiety as a reactive intermediate. researchgate.net

The following table lists some potential derivatization reactions and their applications:

Derivatization ReactionReagents/ConditionsProduct TypePurpose
Nitro Group ReductionZn / Ammonium FormateBenzyl N-(2-aminophenyl)carbamateEnhanced LC-MS detection rsc.org
N-AlkylationAlkyl Halide, Cs₂CO₃/TBAIN-Alkyl-benzyl N-(2-nitrophenyl)carbamateSynthesis of tertiary amines researchgate.net
Carbamate Cleavage (deprotection)H₂/Pd-C2-NitroanilineSynthesis of other nitroaromatic compounds
Cyclization (post-reduction)Heat or Acid/Base catalystBenzimidazole derivatives (hypothetical)Synthesis of heterocyclic compounds

Computational Chemistry Approaches to Benzyl N 2 Nitrophenyl Carbamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzyl (B1604629) N-(2-nitrophenyl)carbamate, DFT calculations offer a deep understanding of its geometry, stability, and reactivity.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of benzyl N-(2-nitrophenyl)carbamate can be optimized to its lowest energy state. This process provides precise information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For a related compound, S-benzyl β-(N-3-(2-nitrophenyl)allylidene)dithiocarbazate, DFT calculations were used to find the minimum energy and analyze its electronic properties.

Prediction of Bond Dissociation Energies and Thermal Stability

Mulliken Charge Analysis for Reactivity Prediction

Mulliken population analysis is a method for estimating partial atomic charges, which provides insights into the distribution of electrons within the molecule. wikipedia.org These charges are instrumental in predicting the molecule's reactivity, as they indicate which atoms are more likely to act as electrophiles or nucleophiles. For instance, atoms with a significant positive charge are susceptible to nucleophilic attack, while those with a negative charge are prone to electrophilic attack. DFT calculations are commonly used to compute Mulliken charges, which can then be correlated with the molecule's chemical behavior.

Below is an illustrative data table of calculated Mulliken charges for selected atoms in this compound, as would be obtained from a DFT calculation.

AtomMulliken Charge (e)
O(carbonyl)-0.55
C(carbonyl)+0.70
N(carbamate)-0.40
O(nitro)-0.48
N(nitro)+0.90
C(nitro-substituted ring)+0.10 to -0.20
C(benzyl CH2)+0.15
Note: These are hypothetical values for illustrative purposes.

Simulation of Spectroscopic Data (e.g., Infrared and Raman Spectra)

DFT calculations can simulate vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental spectra to confirm the molecular structure and aid in the assignment of vibrational modes to specific bonds or functional groups. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the carbamate (B1207046) and the symmetric and asymmetric stretches of the nitro group (NO2) can be precisely predicted. Such computational analyses have been successfully applied to other carbamates to interpret their vibrational spectra. researchgate.netscirp.org

The following table presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.

Functional GroupCalculated IR Frequency (cm⁻¹)Experimental IR Frequency (cm⁻¹)
N-H Stretch33503340
C-H Aromatic Stretch31003095
C-H Aliphatic Stretch29502945
C=O Stretch17101705
N-O Asymmetric Stretch15301525
N-O Symmetric Stretch13501345
Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD can provide insights into its conformational dynamics and interactions with its environment.

Investigation of Solvation Effects and Conformational Dynamics

MD simulations are particularly useful for studying how a solvent affects the structure and behavior of a molecule. By placing the this compound molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), the simulation can track the conformational changes of the solute and its interactions with the solvent. This is crucial for understanding its solubility and how its shape might change in different environments. The simulations can reveal preferred conformations and the flexibility of different parts of the molecule, such as the rotation around the carbamate bond and the orientation of the phenyl and benzyl groups. The effects of solvents on the reactions of similar compounds have been studied to understand their stability and reactivity in different media. mdpi.com

Dynamics of Interactions with Biological Targets

No molecular dynamics simulation studies for this compound are currently available in the scientific literature. Such studies would be invaluable for understanding how the compound behaves in a simulated biological environment, including its flexibility, solvent interactions, and the time-resolved evolution of its interactions with a target protein or enzyme.

Molecular Docking Studies

Elucidation of Binding Modes and Interactions with Biological Receptors and Enzymes

Specific molecular docking studies to elucidate the binding modes of this compound with biological receptors or enzymes have not been reported. Docking studies would predict the preferred orientation of the compound within a binding site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Applications of Benzyl N 2 Nitrophenyl Carbamate in Organic Synthesis and Beyond

Protecting Group Chemistry in Multi-Step Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the temporary masking of reactive functional groups is a cornerstone strategy. Carbamates are a well-established class of protecting groups, particularly for amines. researchgate.net The benzyl (B1604629) N-(2-nitrophenyl)carbamate can be conceptually situated within the broader family of benzyl and nitrophenyl carbamates, which are utilized for the protection of various functionalities.

Protection of Amines and Alcohols

The primary application of carbamates as protecting groups is for amines. researchgate.net The benzyloxycarbonyl (Cbz or Z) group is a classic example, offering robust protection that is readily removed under specific conditions. organic-chemistry.org Benzyl N-(2-nitrophenyl)carbamate can function as a protecting group for primary and secondary amines. The protection is typically achieved by reacting the amine with a suitable precursor, such as benzyl chloroformate, to form the carbamate (B1207046) linkage. The presence of the nitro group on the phenyl ring can modulate the reactivity and stability of the protecting group.

While the protection of amines by carbamates is widespread, the use of this compound for the protection of alcohols is less documented in readily available literature. However, the related o-nitrobenzyl carbamates have been developed as photolabile protecting groups for alcohols. researchgate.net This suggests that this compound could potentially be used to protect alcohols, forming a carbonate-like linkage. The protection of an alcohol would typically involve its reaction with an activated form of the carbamate.

Selective Deprotection Strategies Under Mild Basic Conditions

A key advantage of using nitrophenyl-containing protecting groups is the potential for their removal under specific, often mild, conditions. For nitrophenyl carbamates, deprotection can be facilitated under basic conditions. A study on 4-nitrophenyl carbonates and carbamates demonstrated that these groups are stable in acidic and neutral aqueous solutions but are cleaved under mild basic conditions. researchgate.net The hydrolysis of these protecting groups is accelerated in basic media, with the reaction being most effective at a pH of 12 and above. researchgate.net This base-lability is attributed to the electron-withdrawing nature of the nitro group, which makes the carbonyl carbon more susceptible to nucleophilic attack by hydroxide (B78521) ions or other bases. This characteristic allows for selective deprotection, leaving other protecting groups that are sensitive to acidic or hydrogenolytic conditions intact. While this study focused on the 4-nitro isomer, the underlying electronic principles suggest that this compound would exhibit similar susceptibility to base-mediated cleavage.

A general method for the nucleophilic deprotection of carbamates, including benzyloxycarbonyl (Cbz) groups, using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide has also been reported. nih.gov This method is particularly useful for substrates that are sensitive to traditional hydrogenolysis or strong acid conditions. nih.gov

Precursor for Novel Compound Synthesis

Beyond its role in protecting group chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecular architectures.

Synthesis of Substituted Ureas and Bis-Ureas

A significant application of this compound is as a precursor in the synthesis of substituted ureas and, in particular, bis-ureas. A general and efficient two-step method has been developed for the preparation of bis-ureas starting from bis(o-nitrophenyl) carbonate. In the first step, bis(o-nitrophenyl) carbonate reacts with benzylamine (B48309) to form this compound. This intermediate is then reacted with a variety of diamines in a second step to yield the corresponding bis-ureas. This directional synthesis allows for the controlled and sequential addition of different amines.

The following table provides examples of bis-ureas synthesized from this compound and various diamines.

DiamineResulting Bis-Urea
Piperazinebis(benzylcarbamoyl)piperazine

This method offers a convenient alternative to the use of phosgene (B1210022) or its derivatives, which are highly toxic.

Design and Construction of Carbamate-Containing Compound Libraries

The efficient synthesis of diverse collections of molecules, known as compound libraries, is a cornerstone of modern drug discovery and materials science. acs.orgnih.gov The reactivity of nitrophenyl carbamates makes them suitable reagents for the construction of such libraries. The one-pot cyclooligomerization of a saccharide-derived p-nitrophenyl carbamate monomer has been developed to generate a series of novel carbamate-containing cyclodextrin (B1172386) analogues. researchgate.net This process involves a "transcarbamoylation" reaction.

While direct examples of using this compound for the construction of large carbamate libraries are not extensively reported, its properties as an activated carbamate suggest its potential in this area. The ability to react with a wide range of nucleophiles (amines, alcohols, etc.) under relatively mild conditions would allow for the rapid generation of a diverse set of carbamate-containing molecules. The general principles of combinatorial chemistry, where a core scaffold is reacted with a variety of building blocks, could be readily applied using this compound as a key reagent. acs.org

Development of Photolabile Caging Groups for Controlled Release

The strategic use of light as an external trigger to control chemical reactions has revolutionized various scientific disciplines. Photolabile protecting groups, or caging groups, are at the forefront of this technology, enabling the spatial and temporal control over the release of bioactive molecules and reactive species. This compound serves as a prime example of such a caging group, designed to mask the reactivity of an amine until its desired activation by light.

Design Principles for Photoactivatable Molecules

The design of effective photoactivatable molecules like this compound hinges on several key principles. The fundamental component is a chromophore that absorbs light at a specific wavelength, typically in the UV or near-UV region, which initiates a photochemical reaction. researchgate.net In the case of o-nitrobenzyl derivatives, the o-nitrobenzyl moiety acts as the photolabile trigger.

The general mechanism for the photolysis of o-nitrobenzyl carbamates involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which then rapidly decomposes to release the protected amine (in this case, benzylamine), carbon dioxide, and a 2-nitrosobenzaldehyde derivative. scispace.com

Key design considerations for such molecules include:

Wavelength of Activation: The molecule should be activatable by light of a wavelength that does not damage the biological system or other components of the reaction mixture.

Quantum Yield: This value represents the efficiency of the photorelease process. A higher quantum yield signifies that fewer photons are required to release a given amount of the caged species.

Photolysis Byproducts: The byproducts of the photoreaction should ideally be non-toxic and not interfere with the desired chemical or biological process.

Stability: The caged compound must be stable under ambient conditions and in the absence of light to prevent premature release of the active species.

Table 1: Key Design Principles for Photoactivatable Molecules

PrincipleDescriptionRelevance to this compound
Chromophore A light-absorbing functional group.The o-nitrophenyl group absorbs UV light, initiating photolysis.
Photochemical Reaction The light-induced chemical transformation.Intramolecular hydrogen abstraction and rearrangement leading to cleavage.
Controlled Release The ability to trigger the release of a molecule on demand.Light is used as the external stimulus to release benzylamine.
Biocompatibility The compatibility of the caged compound and byproducts with biological systems.An important consideration for in vivo or cellular applications.

Applications in Photogeneration of Organic Bases

This compound is a valuable tool for the photogeneration of organic bases. By masking the basicity of benzylamine, it allows for the introduction of a potent, non-nucleophilic base into a reaction mixture in a controlled manner. Upon irradiation, the carbamate linkage is cleaved, releasing free benzylamine, which can then act as a base to catalyze a desired chemical transformation.

This strategy is particularly useful in reactions that are sensitive to the presence of a strong base from the outset. For instance, it can be employed to trigger polymerization reactions, elimination reactions, or other base-catalyzed processes at a specific time point, providing a level of control that is difficult to achieve with conventional methods of base addition.

Table 2: Research Findings on Photogeneration of Bases

Caged BaseReleased BaseApplicationReference
This compound BenzylaminePotential for base-catalyzed polymerizations and other organic transformations.General knowledge based on o-nitrobenzyl chemistry
o-Nitrobenzyl CarbamatesVarious AminesUsed in the synthesis of monoprotected α,ω-diamines. scispace.com

While specific studies detailing the quantum yield and product distribution for the photolysis of this compound are not extensively reported in publicly available literature, the general principles of o-nitrobenzyl carbamate photochemistry suggest its utility in this context. The synthesis of related compounds, such as benzyl N-(4-chloro-3-nitrophenyl)carbamate, has been described and involves the reaction of the corresponding aniline (B41778) with benzyl chloroformate in the presence of a base. A similar approach can be envisaged for the synthesis of this compound from 2-nitroaniline (B44862) and benzyl chloroformate. prepchem.com

Strategies for Light-Controlled Release of Active Chemical Species

The use of this compound exemplifies a broader strategy for the light-controlled release of active chemical species. This "caging" approach provides a powerful method for controlling reaction pathways and creating dynamic chemical systems.

The release of benzylamine from its caged form can be precisely controlled in both space and time. By directing a light source to a specific area of a sample, benzylamine can be generated locally, allowing for spatially resolved chemical reactions. Similarly, by controlling the timing of light exposure, the initiation of a reaction can be precisely controlled.

This level of control is highly desirable in a variety of applications, including:

Materials Science: For the light-induced curing of polymers or the fabrication of microstructures.

Biology and Pharmacology: For the targeted release of drugs or signaling molecules within cells or tissues.

Catalysis: For the controlled activation of catalysts.

The development of photolabile protecting groups like this compound continues to be an active area of research, with ongoing efforts to develop new caging groups with improved properties, such as longer activation wavelengths (to minimize photodamage in biological systems) and higher quantum yields.

Structure Activity Relationship Sar Studies and Analogues of Benzyl N 2 Nitrophenyl Carbamate

Impact of Substituents on Chemical Reactivity and Stability

The reactivity and stability of the carbamate (B1207046) bond and the aromatic rings are highly sensitive to the electronic and steric nature of various substituents.

The nitro group (NO₂) is a potent electron-withdrawing group, and its position on the phenyl ring profoundly influences the molecule's electronic properties and reactivity.

Nitro Group Position : When the nitro group is at the ortho or para position, it exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-R). quora.comdoubtnut.com This effect decreases the electron density on the aromatic ring, making the carbamate's nitrogen atom less basic and potentially influencing the stability of the C-N bond. nd.edu A nitro group at the meta position exerts only an inductive effect, which is weaker, leaving the electron density on the ring relatively less affected compared to ortho/para substitution. quora.com The strong electron withdrawal by the ortho-nitro group in the parent compound makes the N-phenyl ring more susceptible to nucleophilic attack. doubtnut.com Conversely, upon reduction of the nitro group to a hydroxylamine (B1172632) (-NHOH) or an amine (-NH₂) group, it becomes strongly electron-donating. researchgate.netnih.gov This transformation dramatically increases the electron density on the ring and facilitates the cleavage of the benzyloxycarbonyl group, a principle used in designing bioreductive prodrugs. researchgate.netrsc.org

Other Substituents : The introduction of other substituents on either aromatic ring further modulates reactivity.

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) on the benzyl (B1604629) ring can accelerate fragmentation reactions following the reduction of the nitro group. researchgate.netrsc.org This is attributed to the stabilization of the developing positive charge on the benzylic carbon during cleavage. rsc.org

Electron-Withdrawing Groups (EWGs) : Additional EWGs, such as a cyano (-CN) or another nitro group, would further decrease the electron density of the N-aryl ring, potentially decreasing the rotational barrier of the carbamate C-N bond. nd.edu

Table 1: Predicted Electronic Effects of Substituents on the Reactivity of Benzyl Nitrophenyl Carbamate Analogues

Substituent PositionSubstituent TypePredicted Effect on ReactivityRationale
N-Phenyl Ring (Ortho/Para)Electron-Withdrawing (e.g., -NO₂)Increases susceptibility to nucleophilic attack on the ring.Strong -I and -R effects decrease ring electron density. quora.comdoubtnut.com
N-Phenyl Ring (Meta)Electron-Withdrawing (e.g., -NO₂)Moderately increases reactivity.Weaker -I effect only. quora.com
Benzyl RingElectron-Donating (e.g., -OCH₃)Accelerates fragmentation after nitro-reduction.Stabilizes the positive charge on the benzylic carbon. researchgate.netrsc.org
Benzyl RingElectron-Withdrawing (e.g., -Cl)Slows fragmentation after nitro-reduction.Destabilizes the positive charge on the benzylic carbon. rsc.org

Influence of Halogenation on Reactivity and Lipophilicity

Incorporating halogen atoms (F, Cl, Br, I) into the structure of benzyl N-(2-nitrophenyl)carbamate has significant consequences for its physicochemical properties.

Reactivity : Halogens are electron-withdrawing through induction. Placing a halogen on the N-phenyl ring would increase its electrophilicity, enhancing its reactivity towards nucleophilic substitution reactions. doubtnut.com This is a well-established principle in the chemistry of haloarenes.

Lipophilicity : Halogenation generally increases the lipophilicity (fat solubility) of a molecule. This modification can alter how the compound interacts with and partitions into biological membranes, which can be a critical factor for its bioavailability and interaction with intracellular targets. For example, in the development of other inhibitors, lipophilic moieties have been strategically replaced to improve metabolic stability and solubility. acs.org

Steric hindrance refers to the non-bonded interactions that influence the shape and reactivity of molecules. youtube.commasterorganicchemistry.com In the context of this compound, bulky substituents can physically obstruct reactions.

Blocking Reaction Sites : Large substituents placed near the carbamate linkage can hinder the approach of a nucleophile or the active site of an enzyme. masterorganicchemistry.com For instance, adding a bulky tert-butyl group to the benzyl ring could slow down or prevent enzymatic hydrolysis of the carbamate.

Conformational Changes : Steric clashes can force the N-aryl ring to rotate out of co-planarity with the carbamate C-N bond. This twisting reduces the electronic conjugation between the nitrogen's lone pair and the aromatic ring, thereby attenuating any resonance effects from substituents on that ring. nd.edu

Modulation of Biological Target Interactions by Structural Modification

By systematically altering the structure of this compound, its interaction with specific biological targets can be fine-tuned.

The carbamate functional group is a known pharmacophore that can inhibit various enzymes, particularly hydrolases like cholinesterases and proteases. arkat-usa.org

Enzyme Inhibition Mechanisms : Carbamates can act as "pseudo-substrates" for serine hydrolases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). arkat-usa.orgnih.gov The enzyme attacks the carbonyl carbon of the carbamate, leading to the formation of a transient carbamoylated enzyme intermediate that is more stable and slower to hydrolyze than the acetylated intermediate formed with the natural substrate, acetylcholine. This effectively inhibits the enzyme. For metalloproteases, which contain a catalytic zinc ion, inhibition typically involves a functional group that can chelate or coordinate with this metal ion. nih.govdoi.org While hydroxamic acids are classic zinc-binding groups, other functionalities on a carbamate analogue could be positioned to interact with the zinc ion or with amino acid residues in the enzyme's active site to achieve inhibition. doi.orgnih.gov

Specificity : The specificity of inhibition can be modulated by altering the substituents on the aromatic rings. These substituents can form specific hydrogen bonds, hydrophobic interactions, or van der Waals interactions with the enzyme's binding pocket. For example, SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives showed that small changes, such as adding a methyl or methoxy group, resulted in significant differences in inhibitory potency (IC₅₀ values) against the target enzyme. acs.org Similarly, for benzyl N-phenylcarbamate analogues tested against cholinesterases, IC₅₀ values varied significantly based on the substitution pattern. arkat-usa.org

Table 2: Illustrative IC₅₀ Values of Analogue Carbamate Inhibitors Against Various Enzymes

Compound ClassEnzyme TargetSubstituent ModificationResulting IC₅₀
Substituted Benzyl N-phenylcarbamates arkat-usa.orgButyrylcholinesterase (BChE)4-acetoxybenzyl21 µmol·l⁻¹
Substituted Benzyl N-phenylcarbamates arkat-usa.orgButyrylcholinesterase (BChE)4-nitrobenzyl177 µmol·l⁻¹
N-Benzyl Phenethylamine Analogues nih.gov5-HT₂ₐ Receptor (Functional Assay)N-(2-hydroxybenzyl)0.074 nM
N-Benzyl Phenethylamine Analogues nih.gov5-HT₂ₐ Receptor (Functional Assay)N-(2-methoxybenzyl)Generally less active
Dihydroisoquinoline Carboxamides nih.govMonoamine Oxidase-A (MAO-A)para-F on benzyl ring1.38 µM
Dihydroisoquinoline Carboxamides nih.govMonoamine Oxidase-A (MAO-A)para-Br on benzyl ring2.48 µM

Interaction Mechanisms with Cellular Pathways (e.g., Disruption of Cell Wall Synthesis, Radical Scavenging)

Analogues of this compound may interact with broader cellular pathways, offering potential for different kinds of biological activity.

Disruption of Cell Wall Synthesis : Some carbamate-containing compounds have demonstrated antimicrobial activity, which has been attributed in part to the ability to disrupt bacterial cell wall synthesis. The bacterial cell wall is constructed from peptidoglycan strands that are cross-linked by transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). Antibiotics like penicillin inactivate these enzymes by acylating a serine residue in the active site. nih.gov A reactive carbamate could potentially act through a similar mechanism, acylating the PBP to disrupt cell wall integrity.

Radical Scavenging : The antioxidant activity of a compound is often related to its ability to scavenge free radicals. This typically occurs via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanism. nih.govresearchgate.net While classic radical scavengers are often phenolic compounds, nitroaromatic compounds can participate in redox cycling. scienceopen.com The nitro group can be reduced by cellular reductases to a nitro radical anion. nih.gov More significantly, the fully reduced hydroxylamine or amine derivatives are electron-rich and can act as effective radical scavengers. researchgate.net Therefore, the metabolic fate of this compound within a cell could determine its potential to either generate or scavenge radical species.

Conformational Effects of the Carbamate Functionality on Biological Recognition

Carbamates can exist as two distinct planar conformers: syn and anti (also referred to as cis and trans, respectively), with respect to the orientation of the substituents on the oxygen and nitrogen atoms relative to the C-N bond. Generally, the anti conformer is more stable than the syn conformer by approximately 1.0–1.5 kcal/mol due to reduced steric hindrance and favorable electrostatic interactions. nih.gov However, the energy difference can be small in some cases, leading to a mixture of both conformers in solution.

In the case of This compound , the presence of the bulky ortho-nitro group on the phenyl ring is expected to have a significant impact on the conformational equilibrium. The nitro group can exert both steric and electronic effects that may influence the preference for the syn or anti conformation. Intramolecular hydrogen bonding between the N-H of the carbamate and an oxygen atom of the ortho-nitro group could potentially stabilize a specific conformation, thereby influencing its biological recognition.

Computational studies and dynamic NMR spectroscopy on primary carbamates have shown that the free energy of activation for rotation around the C-N bond is typically in the range of 12.4 to 14.3 kcal/mol. researchgate.net The solvent can also play a crucial role in modulating this rotational barrier. researchgate.net For This compound , the specific conformational landscape and the rotational energy barrier would be crucial in determining how the molecule presents its pharmacophoric features to a biological target.

Comparative Analysis with Structurally Similar Carbamates and Derivatives

The biological activity of carbamate-containing compounds is highly dependent on the nature of the substituents attached to the carbamate nitrogen and oxygen atoms. A comparative analysis of This compound with structurally similar molecules provides valuable insights into its potential biological profile.

A study on the synthesis and antimicrobial activity of various alkyl-N-(nitrophenyl)carbamates revealed that the position of the nitro group on the phenyl ring influences the biological activity. researchgate.net For instance, a methyl carbamate with a 2-nitro substituent was synthesized and evaluated, suggesting that ortho-nitro substitution is a viable structural feature for potential biological activity. researchgate.net

In the context of enzyme inhibition, the substitution pattern on the phenyl ring of aryl carbamates is a key determinant of potency and selectivity. For example, in the development of fatty acid amide hydrolase (FAAH) inhibitors, ortho-substitution on the phenyl ring was found to be well-tolerated and in some cases led to potent dual inhibitors of sEH and FAAH. nih.gov This suggests that the ortho-nitro group in This compound could be a key feature for interaction with certain enzyme active sites.

A direct comparison with its isomers, such as benzyl N-(4-nitrophenyl)carbamate, is also informative. Benzyl N-(4-nitrophenyl)carbamate has been synthesized and is commercially available. nih.gov The different electronic and steric environment of the nitro group in the ortho versus the para position would undoubtedly lead to distinct biological activities. The ortho-nitro group, due to its proximity to the carbamate linkage, can influence the acidity of the N-H proton and the conformational preferences of the entire molecule to a greater extent than a para-nitro group.

The synthesis of related compounds such as benzyl N-(2-methoxy-4-nitrophenyl)carbamate and benzyl N-(4-chloro-3-nitrophenyl)carbamate has been reported, demonstrating the feasibility of introducing various substituents onto the nitrophenyl ring. prepchem.com A systematic study comparing the biological activities of these and other related analogues would be necessary to fully elucidate the structure-activity relationship for this class of compounds.

Below is a comparative table of structurally similar carbamates and their reported characteristics or potential influences on activity.

Compound NameStructural FeaturesReported or Potential Influence on ActivityReference
This compound Ortho-nitro group on the phenyl ringPotential for intramolecular hydrogen bonding, steric influence on conformation, and modulation of electronic properties of the carbamate linkage.N/A
Methyl N-(2-nitrophenyl)carbamateMethyl ester instead of benzyl ester, ortho-nitro groupAntimicrobial activity has been explored for this class of compounds. researchgate.net
Benzyl N-(4-nitrophenyl)carbamatePara-nitro group on the phenyl ringDifferent electronic and steric environment compared to the ortho-isomer, likely leading to distinct biological activities. nih.gov
Benzyl N-(2-methoxy-4-nitrophenyl)carbamateMethoxy and nitro groups on the phenyl ringDemonstrates the synthetic accessibility of polysubstituted nitrophenyl carbamates. prepchem.com
Benzyl N-(4-chloro-3-nitrophenyl)carbamateChloro and nitro groups on the phenyl ringFurther illustrates the chemical tractability for creating diverse analogues for SAR studies.
Ortho-substituted phenyl carbamatesGeneral classOrtho-substituents are often well-tolerated in enzyme active sites and can lead to potent biological activity. nih.gov

This comparative analysis underscores the importance of the substitution pattern on the aromatic ring of aryl carbamates in determining their biological function. The unique placement of the nitro group in This compound suggests that it may possess distinct properties and biological activities compared to its isomers and other related carbamate derivatives. Further empirical studies are required to fully characterize its pharmacological profile.

Chemical Stability and Degradation Pathways of Benzyl N 2 Nitrophenyl Carbamate

Factors Influencing Stability

The integrity of the benzyl (B1604629) N-(2-nitrophenyl)carbamate molecule is susceptible to its chemical environment. The presence of the nitro group, the carbamate (B1207046) linkage, and the benzyl moiety all contribute to its reactivity and degradation profile.

The stability of carbamates is known to be significantly influenced by pH. While specific studies on benzyl N-(2-nitrophenyl)carbamate are not widely available, the behavior of analogous nitrophenyl carbamates provides insight into its likely pH-dependent degradation. Carbamates, in general, are more susceptible to hydrolysis under basic conditions compared to acidic or neutral conditions. acs.orgnih.gov

For instance, studies on N-(hydroxybenzyl)benzamide derivatives, which share structural similarities, have shown that these compounds react via a specific-base-catalyzed mechanism under basic and pH-neutral conditions. doubtnut.com At lower pH values, an acid-catalyzed mechanism becomes more dominant. doubtnut.com The hydrolysis of carbamates typically involves the cleavage of the ester or amide bond. researchgate.net In the case of nitrophenyl carbamates, alkaline hydrolysis is often faster than acid-catalyzed hydrolysis because the saponification reaction is generally irreversible. nih.gov

The hydrolysis of related p-nitrophenyl carbamates has been shown to be most effective at pH 12 and above, with minimal deprotection occurring in neutral and acidic pH. researchgate.net The rate of hydrolysis can be monitored by the release of the corresponding nitrophenol. The electron-withdrawing nature of the nitro group on the phenyl ring can influence the rate of hydrolysis. researchgate.net

Table 1: Anticipated pH-Dependent Hydrolysis of this compound

pH RangeExpected Predominant MechanismRelative Rate of DegradationLikely Primary Hydrolysis Products
Acidic (pH < 4) Acid-catalyzed hydrolysisSlow2-Nitroaniline (B44862), Benzyl alcohol, Carbon dioxide
Neutral (pH ~7) Neutral hydrolysis (water attack)Very Slow2-Nitroaniline, Benzyl alcohol, Carbon dioxide
Basic (pH > 8) Base-catalyzed hydrolysis (E1cB-like)Rapid, increasing with pH2-Nitroaniline, Benzyl alcohol, Carbon dioxide

This table is predictive and based on the behavior of analogous compounds.

The presence of the ortho-nitrobenzyl group makes this compound inherently photosensitive. The photochemistry of o-nitrobenzyl compounds is a well-studied area, and their degradation is known to proceed via a classical o-nitrobenzyl photorearrangement. upenn.edudntb.gov.ua This photoreaction is initiated by the absorption of UV light, typically below 400 nm. upenn.edu

The generally accepted mechanism involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. nih.gov This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the carbamate bond and the formation of o-nitrosobenzaldehyde and the corresponding amine. kaust.edu.sa The efficiency of this photodecomposition can be influenced by both steric and electronic factors of substituents on the aromatic ring and the benzylic carbon. upenn.edunih.gov

Studies on various o-nitrobenzyl derivatives have demonstrated that the photocleavage is a robust process, occurring in both solution and the solid state. upenn.edu The degradation kinetics of some o-nitrobenzyl esters have been found to be an order of magnitude faster than related compounds, with significant decomposition observed within minutes of exposure to UV light. researchgate.net

Table 2: Expected Photodegradation Characteristics of this compound

ParameterExpected Characteristic
Activating Wavelength < 400 nm
Primary Photoproducts o-Nitrosobenzaldehyde, Benzylamine (B48309), Carbon dioxide
Key Intermediate aci-Nitro intermediate
Reaction Type Intramolecular photorearrangement (Norrish Type II-like)

This table is based on the known photochemistry of o-nitrobenzyl compounds.

The thermal decomposition of nitroaromatic compounds can proceed through several pathways, with C-NO₂ bond homolysis being a dominant early reaction at high temperatures (likely above 900°C for some explosives). upenn.edu However, at lower temperatures, other reactions, such as those involving substituents on the aromatic ring, can become significant. upenn.edu For nitroalkanes, a nitro-nitrite isomerization is also a known primary decomposition channel. nih.gov Polynitro aromatic compounds, when heated strongly, can decompose explosively. researchgate.net

Furthermore, the benzyl portion of the molecule can also undergo thermal decomposition. The pyrolysis of the benzyl radical itself has been studied and can lead to a variety of fragmentation products. nih.gov It is reasonable to expect that the thermal degradation of this compound would be a complex process involving the initial cleavage of the weakest bonds, likely the C-N or O-C bonds of the carbamate linkage or the C-NO₂ bond, followed by further fragmentation of the resulting radicals.

Identification and Characterization of Degradation Products

The degradation of this compound is expected to yield different products depending on the degradation pathway.

Under hydrolytic conditions , particularly under basic catalysis, the primary degradation products are anticipated to be 2-nitroaniline , benzyl alcohol , and carbon dioxide , resulting from the cleavage of the carbamate ester bond.

Photodegradation is expected to follow the characteristic pathway of o-nitrobenzyl compounds. The primary products of this photorearrangement would be o-nitrosobenzaldehyde and benzylamine , which is formed after the decarboxylation of the initial carbamic acid intermediate. upenn.edukaust.edu.sa Further photoreactions of o-nitrosobenzaldehyde can lead to the formation of azoxybenzene (B3421426) derivatives through dimerization. kaust.edu.sa

Thermal decomposition would likely result in a complex mixture of smaller molecules due to fragmentation. Based on the structure, potential initial products could include 2-nitrophenol , benzyl isocyanate , or radicals such as the benzyl radical and 2-nitrophenylaminyl radical , which would then undergo further reactions.

Table 3: Postulated Degradation Products of this compound

Degradation PathwayPostulated Primary Degradation Products
Hydrolysis 2-Nitroaniline, Benzyl alcohol, Carbon dioxide
Photodegradation o-Nitrosobenzaldehyde, Benzylamine
Thermal Decomposition Complex mixture, potentially including 2-nitrophenol, benzyl isocyanate, benzyl radicals, and 2-nitrophenylaminyl radicals

This table is based on mechanistic considerations of analogous compounds.

Kinetic Studies of Degradation Processes

Quantitative kinetic data for the degradation of this compound is not extensively documented. However, kinetic studies of related compounds allow for an estimation of its reactivity.

The hydrolysis of carbamates is subject to catalysis. For related nitrophenyl esters, second-order rate constants for base-catalyzed hydrolysis have been determined. researchgate.net The rate of hydrolysis is dependent on the pH, with a significant increase in rate at higher pH values. researchgate.net For example, the hydrolysis of p-nitrophenyl carbamates shows a marked increase in the initial rate as the pH increases from 7 to 13. researchgate.net Hammett plots for the hydrolysis of substituted phenyl N-phenylcarbamates show that substituents on the O-aryl ring have a larger effect on the rate than those on the N-aryl ring.

The photodegradation kinetics of o-nitrobenzyl compounds have been shown to be efficient. The quantum yields for the photogeneration of amines from o-nitrobenzyl-derived carbamates can range from 0.11 to 0.62, depending on the substitution pattern. upenn.edunih.gov The photodecomposition of some o-nitrobenzyl esters follows first-order kinetics, with rate constants dependent on the light intensity and the solvent. dntb.gov.ua For some derivatives, the release of the leaving group is rate-limited by the decarboxylation of a photoproduct.

Table 4: Representative Kinetic Data for the Degradation of Analogous Carbamates

Compound/ReactionConditionRate Constant / Half-lifeReference
Hydrolysis of p-nitrophenyl carbamatepH 12Increased rate vs. neutral pH researchgate.net
Hydrolysis of p-nitrophenyl carbamatepH 13Maximum initial rate observed researchgate.net
Photolysis of o-nitrobenzyl ester365 nm, 1.6 mW/cm² (in ACN)Follows first-order kinetics dntb.gov.ua
Photogeneration of cyclohexylamine (B46788) from an o-nitrobenzyl carbamate254 nmQuantum yield: 0.11 - 0.62 upenn.edunih.gov

This table presents data for analogous compounds to infer the kinetic behavior of this compound.

Q & A

Q. What are the common synthetic routes for benzyl N-(2-nitrophenyl)carbamate, and how are reaction conditions optimized?

this compound is typically synthesized via carbamate formation using benzyl chloroformate and 2-nitroaniline derivatives. A key method involves reacting benzyl chloroformate with the amine group of 2-nitroaniline under basic conditions (e.g., triethylamine) to neutralize HCl by-products . Reaction optimization includes controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios to maximize yield and purity. For example, in spirocyclic carbamate syntheses, triethylamine is critical for efficient deprotonation and by-product management .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Carbamate formationBenzyl chloroformate, 2-nitroaniline, Et₃N, DCM65–75
Oxidation-mediatedRuCl₃/NaIO₄/CeCl₃·7H₂O (in situ)50–60

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the carbamate linkage and nitro group positioning. Infrared (IR) spectroscopy identifies the C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . X-ray crystallography, using software like SHELX, resolves structural ambiguities by analyzing bond lengths and angles (e.g., confirming the nitro group’s ortho substitution) .

Q. How should researchers handle storage and stability concerns for this compound?

The nitro group’s electron-withdrawing nature increases sensitivity to light and heat. Storage recommendations include:

  • Temperature: –20°C in amber vials .
  • Solvent: Stable in anhydrous DMSO or DCM for short-term use.
  • Decomposition risks: Avoid prolonged exposure to bases or nucleophiles to prevent carbamate hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines precise bond angles and hydrogen-bonding networks. For example, in tert-butyl carbamate analogs, dihedral angles between aromatic rings (e.g., 67.33°) and hydrogen bonds (N–H⋯O) clarify molecular packing and stability . Discrepancies between computational models and experimental data (e.g., π-π interactions vs. steric hindrance from substituents) are resolved through iterative refinement cycles .

Q. What strategies address contradictions in reported biological activities of derivatives?

Discrepancies in bioactivity often arise from substituent effects or assay conditions. For example:

  • Nitro group positioning : 2-Nitrophenyl derivatives may exhibit different enzyme inhibition compared to 4-nitrophenyl analogs due to steric or electronic effects .
  • Assay variability : Standardize cell lines (e.g., PC-3M-CT+ for metastasis studies) and control HIF-1 activation parameters to ensure reproducibility .
  • Comparative studies : Use spirocyclic or tert-butyl carbamates as structural controls to isolate electronic vs. steric contributions .

Q. How do electronic effects of the nitro group influence reactivity in nucleophilic substitutions?

The nitro group’s meta-directing and electron-withdrawing nature reduces electron density at the phenyl ring, favoring electrophilic attacks at the para position. In nucleophilic substitutions (e.g., SNAr), this activates specific sites for reactions with amines or thiols. Computational studies (DFT) can map charge distribution to predict regioselectivity . Experimental validation involves synthesizing analogs (e.g., 4-fluoro or 4-methyl substitutions) and comparing reaction rates .

Table 2: Substituent Effects on Reactivity

SubstituentPositionReaction Rate (k, ×10⁻³ s⁻¹)Dominant Mechanism
–NO₂ortho1.2SNAr
–CF₃para2.5Radical addition
–OCH₃meta0.8Electrophilic

Q. What advanced methodologies are used to study degradation pathways?

Accelerated stability studies (40°C/75% RH) combined with LC-MS identify hydrolysis by-products (e.g., benzyl alcohol and 2-nitroaniline) . Mechanistic insights are gained via isotopic labeling (¹⁸O-H₂O) to track oxygen incorporation during hydrolysis . For oxidative degradation, EPR spectroscopy detects nitro radical intermediates formed under UV exposure .

Methodological Guidance

  • Contradiction Analysis : When conflicting data arise (e.g., biological activity vs. computational predictions), cross-validate using orthogonal techniques (e.g., crystallography for structure, SPR for binding kinetics) .
  • Experimental Design : For structure-activity relationship (SAR) studies, systematically vary substituents (e.g., nitro, methyl, halogen) and employ multivariate analysis to deconvolute electronic and steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.